3,5-Bis(4-carboxyphenyl)benzoic acid
Overview
Description
3,5-Bis(4-carboxyphenyl)benzoic acid is a tricarboxylic aromatic compound with the molecular formula C27H18O6 and a molecular weight of 438.43 g/mol . This compound is known for its unique structure, which includes three carboxylic acid groups attached to a central benzene ring, making it a versatile building block in various chemical applications .
Mechanism of Action
Target of Action
The primary targets of this compound are transition metal cations . It interacts with these targets to form coordination polymers .
Mode of Action
The compound interacts with its targets through hydrothermal reactions . It links transition metal cations into 2D or 3D networks, depending on the specific conditions and the presence of other molecules .
Biochemical Pathways
It’s known that the compound can form coordination polymers, which have potential applications in various fields, including sensing and photocatalysis .
Pharmacokinetics
Its solubility, stability, and reactivity can be influenced by factors such as ph and the presence of organic bases .
Result of Action
The formation of coordination polymers can result in materials with unique opto-electronic properties . For example, some of these polymers can serve as chemosensors to detect certain substances .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and the presence of organic bases . These factors can affect the compound’s ability to form coordination polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-carboxyphenyl)benzoic acid typically involves the reaction of 1,3,5-tris(4-methylphenyl)benzene with nitric acid (HNO3) and water under hydrothermal conditions. The reaction is carried out in a Teflon-lined autoclave at 170°C for 24 hours . After the reaction, the product is neutralized with sodium hydroxide (NaOH) to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydrothermal synthesis followed by purification processes such as recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-carboxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, anhydrides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Bis(4-carboxyphenyl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: This compound has similar structural features but includes additional carboxylic acid groups, enhancing its coordination capabilities.
1,3,5-Tri(4-carboxyphenyl)benzene: Another tricarboxylic aromatic compound used in the synthesis of MOFs and coordination polymers.
Uniqueness
3,5-Bis(4-carboxyphenyl)benzoic acid is unique due to its specific arrangement of carboxylic acid groups, which allows for the formation of highly stable and functional coordination complexes. This makes it particularly valuable in the development of advanced materials with specialized properties .
Properties
IUPAC Name |
3,5-bis(4-carboxyphenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O6/c22-19(23)14-5-1-12(2-6-14)16-9-17(11-18(10-16)21(26)27)13-3-7-15(8-4-13)20(24)25/h1-11H,(H,22,23)(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCIYASAEQYMAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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